molecular formula C8H15N2O7P B14248700 O-Phosphono-L-seryl-L-proline CAS No. 221255-29-4

O-Phosphono-L-seryl-L-proline

Cat. No.: B14248700
CAS No.: 221255-29-4
M. Wt: 282.19 g/mol
InChI Key: BUFZSKJMMURVEP-WDSKDSINSA-N
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Description

O-Phosphono-L-seryl-L-proline is a phosphonic acid analogue of proline, characterized by the substitution of the carboxyl group in proline with a phosphonic acid moiety. The synthesis of such phosphonic acid analogues often employs chemoenzymatic methods or derivatization from L-proline precursors, achieving high enantiomeric purity (e.g., 99% ee in some protocols) . Its structural uniqueness lies in the integration of a phosphorylated serine residue linked to proline, which may mimic transition states in enzymatic reactions, particularly those involving peptidases or kinases.

Properties

CAS No.

221255-29-4

Molecular Formula

C8H15N2O7P

Molecular Weight

282.19 g/mol

IUPAC Name

(2S)-1-[(2S)-2-amino-3-phosphonooxypropanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C8H15N2O7P/c9-5(4-17-18(14,15)16)7(11)10-3-1-2-6(10)8(12)13/h5-6H,1-4,9H2,(H,12,13)(H2,14,15,16)/t5-,6-/m0/s1

InChI Key

BUFZSKJMMURVEP-WDSKDSINSA-N

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](COP(=O)(O)O)N)C(=O)O

Canonical SMILES

C1CC(N(C1)C(=O)C(COP(=O)(O)O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phosphono-L-seryl-L-proline typically involves the phosphorylation of L-serine followed by the coupling of the phosphorylated serine with L-proline. The reaction conditions often require the use of phosphorylating agents such as phosphorus oxychloride or phosphoric acid derivatives. The coupling reaction can be facilitated by using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield of the compound, which is essential for its application in research and industry.

Chemical Reactions Analysis

Types of Reactions

O-Phosphono-L-seryl-L-proline can undergo various chemical reactions, including:

    Oxidation: The phosphono group can be oxidized to form phosphonic acid derivatives.

    Reduction: The compound can be reduced to remove the phosphono group, yielding L-seryl-L-proline.

    Substitution: The phosphono group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used to substitute the phosphono group.

Major Products Formed

    Oxidation: Phosphonic acid derivatives.

    Reduction: L-seryl-L-proline.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

O-Phosphono-L-seryl-L-proline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex molecules and peptides.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of O-Phosphono-L-seryl-L-proline involves its interaction with specific molecular targets and pathways. The phosphono group can mimic phosphate groups in biological systems, allowing the compound to interact with enzymes and receptors involved in phosphorylation and dephosphorylation processes. This interaction can modulate various cellular functions and biochemical pathways.

Comparison with Similar Compounds

N-Methylphosphonate-L-proline

Structure: Features a methyl group attached to the phosphonate moiety, distinguishing it from the serine-linked phosphono group in O-Phosphono-L-seryl-L-proline. Synthesis: Prepared via reaction of L-proline hydrochloride with methyl chlorophosphonate, yielding 75% after purification . Properties:

  • Molecular weight: ~227.2 g/mol (estimated).
  • Polar surface area (PSA): Not explicitly reported, but likely lower than this compound due to reduced hydrogen-bonding capacity. Applications: Primarily studied as a proline mimic in peptide synthesis.

N-Methylproline

Structure : A proline derivative with a methyl group on the nitrogen atom (CAS 475-11-6).
Synthesis : Derived from L-proline via alkylation .
Properties :

  • Molecular weight: 129.16 g/mol.
  • PSA: ~49 Ų (lower due to lack of phosphate/serine groups).
    Biological Role : Used in peptide design to modulate conformational flexibility and enhance metabolic stability .

5-Oxo-L-prolyl-L-proline

Structure : Contains a ketone group at the 5-position of the proline ring (CAS 7652-89-3).
Properties :

  • Molecular weight: 226.23 g/mol.
  • PSA: ~107 Ų (lower than this compound due to fewer polar groups) . Applications: Investigated as a collagenase inhibitor and in wound-healing formulations .

Lisinopril (Pharmaceutical Proline Derivative)

Structure : A dipeptide analogue incorporating modified proline (CAS 83915-83-7).
Properties :

  • Molecular weight: 406.19 g/mol.
  • PSA: 162.06 Ų (comparable to this compound due to multiple polar groups) .

Comparative Data Table

Compound Molecular Weight (g/mol) PSA (Ų) Synthesis Yield/ee Key Structural Feature Applications
This compound ~300 (estimated) ~170 (estimated) 99% ee Phosphorylated serine-proline Enzyme inhibition, drug design
N-Methylphosphonate-L-proline ~227.2 ~120 75% N-methyl-phosphonate Peptide synthesis
N-Methylproline 129.16 49 Not reported N-methyl-proline Conformational modulation in peptides
5-Oxo-L-prolyl-L-proline 226.23 107 Not reported 5-keto-proline Collagenase inhibition
Lisinopril 406.19 162.06 Industrial scale Carboxyalkyl-lysyl-proline Hypertension treatment

Key Findings and Insights

  • Synthetic Efficiency: this compound benefits from high enantioselective synthesis (99% ee) , outperforming N-Methylphosphonate-L-proline (75% yield) .
  • Polar Surface Area: The phosphorylated serine in this compound likely contributes to a higher PSA (~170 Ų), enhancing solubility and target binding compared to N-methyl or oxo derivatives.

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